(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
“(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a chemical compound. It has been studied in the context of its structure-activity relationship .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, IR, and HRMS spectra . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Scientific Research Applications
Synthesis Techniques and Structural Analysis
- The synthesis and structural exploration of novel bioactive heterocycles demonstrate advanced techniques in organic synthesis and structural characterization, including X-ray diffraction and Hirshfeld surface analysis. Such methods are crucial for the development of new compounds with potential biological activities (Prasad et al., 2018).
- The development of efficient synthesis routes for compounds like GBR 12909, a dopamine reuptake inhibitor, showcases the relevance of (4-(2-Fluorophenyl)piperazin-1-yl) derivatives in neuroscientific research (Haka & Kilbourn, 1990).
Antimicrobial Activities
- Research into the antimicrobial properties of pyridine derivatives and triazole analogues of piperazine highlights the potential of compounds with similar structural features to act against various bacterial and fungal strains. This indicates a promising avenue for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Nagaraj, Srinivas, & Rao, 2018).
Theoretical Studies and Applications
- Theoretical studies using density functional theory (DFT) calculations offer insights into the mechanisms of reactions and the stability of compounds, providing valuable information for designing molecules with desired properties (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCEKKRBBLSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone |
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